![molecular formula C18H18F3N3O B2604135 1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane CAS No. 2097926-37-7](/img/structure/B2604135.png)

1,1-difluoro-6-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]-6-azaspiro[2.5]octane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

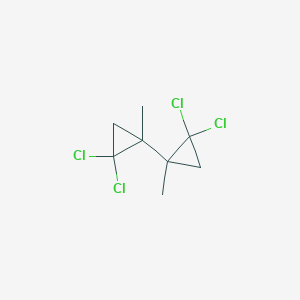

The compound you mentioned is a complex organic molecule that contains several functional groups. It has a difluoromethyl group (CF2H), a fluorophenyl group (C6H4F), a methyl group (CH3), a pyrazole ring (C3N2H3), a carbonyl group (C=O), and a spiro[2.5]octane ring system. Each of these groups contributes to the overall properties of the molecule .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. The exact method would depend on the specific reactions used to form the various bonds and rings in the molecule. Difluoromethylation is a common process in organic chemistry and there have been advances in methods that can transfer CF2H to various sites .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the difluoromethyl, fluorophenyl, and carbonyl groups, as well as the pyrazole and spiro[2.5]octane rings, would all influence its shape and properties .Chemical Reactions Analysis

The types of chemical reactions this compound could undergo would depend on its functional groups. For example, the difluoromethyl group might be susceptible to reactions with nucleophiles, while the carbonyl group could undergo addition reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as its polarity, solubility, stability, and reactivity would all be determined by the nature and arrangement of its functional groups .Wissenschaftliche Forschungsanwendungen

Radiotracer Development for NOP Receptor Studies

The identification and evaluation of a highly specific nociceptin opioid peptide (NOP) receptor radiotracer for in vivo receptor occupancy studies has been reported. A compound demonstrated high NOP binding affinity, excellent selectivity over other opioid receptors, and good brain permeability in rats. This favorable profile indicated its robustness as a radiotracer for pre-clinical in vivo receptor occupancy measurements and a potential substrate for PET imaging in higher species (Zhang et al., 2014).

Synthesis of Fluorinated Compounds

Research on the electrophilic fluorination of Hantzsch-type 1,4-dihydropyridines has led to the formation of new fluorinated 2,6-heptanediones and novel 2,6-heptanedione derivatives. These findings contribute to the development of fluorine-containing pyrazolinone derivatives, highlighting the role of fluorinated compounds in synthesizing thermally stable and potentially bioactive molecules (Pikun et al., 2018).

Methodologies for Synthesizing Fluorinated Pyrazoles

The synthesis of 3-amino-4-fluoropyrazoles through a monofluorination strategy of β-methylthio-β-enaminoketones represents a critical development in medicinal chemistry. These fluorinated pyrazoles serve as building blocks for further functionalization, facilitating the creation of complex molecules for therapeutic applications (Surmont et al., 2011).

Regioselective Fluorination Techniques

The development of regioselective synthesis techniques for 3-fluorinated imidazo[1,2-a]pyridines using electrophilic fluorination processes in aqueous conditions has been described. This methodology offers moderate to good yields and highlights the versatility of fluorination techniques in synthesizing heterocyclic compounds (Liu et al., 2015).

Advances in Organic Synthesis Using Selectfluor

Recent advances in the application of Selectfluor as a "fluorine-free" functional reagent in organic synthesis have been reviewed. Selectfluor is highlighted for its role as an electrophilic fluorinating agent and an efficient mediator or catalyst in various "fluorine-free" functionalizations, showcasing its versatility in organic reactions (Yang et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18F3N3O/c1-23-15(10-14(22-23)12-2-4-13(19)5-3-12)16(25)24-8-6-17(7-9-24)11-18(17,20)21/h2-5,10H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVDYUNWEWXWPHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=CC=C(C=C2)F)C(=O)N3CCC4(CC3)CC4(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18F3N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(Benzylamino)carbonyl]-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2604052.png)

![N1-(5-chloro-2-methylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2604053.png)

![{1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-yl}methyl 3,5-bis(trifluoromethyl)benzenecarboxylate](/img/structure/B2604055.png)

![(3,4-Dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonylamino)-acetic acid](/img/structure/B2604056.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenoxyacetamide hydrochloride](/img/structure/B2604064.png)

![1'-(4-(thiophen-3-yl)benzoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2604065.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2604068.png)

![(E)-2-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2604071.png)

![N-benzyl-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2604074.png)